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Compound of Interest

Compound Name: Atto 565 NHS ester

cat. No.: B15136079

Atto 565 NHS Ester Labeling: Technical Support
Center

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) to prevent
the hydrolysis of Atto 565 NHS ester during labeling experiments.

Frequently Asked Questions (FAQSs)

Q1: What is Atto 565 NHS ester, and what is its primary application?

Atto 565 NHS ester is a fluorescent label belonging to the rhodamine dye class. It is designed
for life science applications, particularly for labeling biomolecules such as DNA, RNA, and
proteins.[1] Its key features include strong absorption, high fluorescence quantum yield, and
excellent thermal and photostability, making it suitable for single-molecule detection and high-
resolution microscopy.[1] The N-hydroxysuccinimidyl (NHS) ester group allows it to react with
primary amino groups on target molecules to form a stable amide bond.[2][3]

Q2: What is NHS ester hydrolysis, and why is it a concern during labeling?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water (hydroxyl
ions) instead of the desired primary amine on the target molecule.[3][4][5] This reaction results
in the formation of a non-reactive carboxylate, rendering the dye incapable of labeling the
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target molecule.[4][5] Hydrolysis is a significant competing reaction during labeling and can
lead to low labeling efficiency or complete failure of the conjugation.[2][6]

Q3: What is the optimal pH for labeling with Atto 565 NHS ester?

The optimal pH for NHS ester coupling is a compromise. While the primary amino groups on
proteins are more reactive when unprotonated at a higher pH, the rate of NHS ester hydrolysis
also increases with pH.[3][4][5] The recommended pH range for labeling with Atto 565 NHS
ester is between 8.0 and 9.0.[3][4][5] A pH of 8.3 is often cited as a good compromise to
achieve efficient labeling while minimizing hydrolysis.[3][4][5]

Q4: Which buffers should | use for the labeling reaction?

It is crucial to use an amine-free buffer to avoid competition with the target molecule for the
NHS ester.[1][7] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate,
sodium borate, and HEPES.[1][4][8] Buffers containing primary amines, such as Tris or glycine,
must be avoided in the reaction mixture.[1][7] If your protein is in a Tris-containing buffer, it
should be dialyzed against an appropriate amine-free buffer before labeling.[1]

Q5: How should | prepare and store the Atto 565 NHS ester stock solution?

Atto 565 NHS ester should be dissolved in a high-quality, anhydrous, and amine-free organic
solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4][7] It is highly
recommended to prepare the dye solution immediately before use to minimize hydrolysis due
to any residual moisture in the solvent.[4][5] If storage is necessary, the solution should be
aliquoted into single-use amounts and stored at -20°C, protected from light and moisture.[4]
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Problem

Possible Cause

Solution

Low or no labeling

Hydrolysis of Atto 565 NHS
ester.

Prepare the dye stock solution
fresh in anhydrous DMSO or
DMF immediately before use.
[4][5] Ensure the reaction
buffer is within the optimal pH
range of 8.0-9.0.[4][5]

Presence of primary amines in
the buffer.[1][7]

Use an amine-free buffer such
as PBS, bicarbonate, or
borate.[1][4] Dialyze the
protein sample against the
labeling buffer if it contains Tris

or other primary amines.[1]

Suboptimal pH of the reaction.

Verify the pH of the labeling
buffer. A pH of 8.3 is often a
good starting point.[4][5]

Inconsistent labeling results

Repeated freeze-thaw cycles

of the dye stock solution.

Aliquot the dye stock solution
into single-use volumes to
avoid repeated freeze-thaw
cycles which can introduce

moisture.[2]

Low protein concentration.

Increase the protein
concentration. Lower protein
concentrations can favor
hydrolysis over the labeling

reaction.[2]

Precipitation of protein after

labeling

Over-labeling of the protein.

Optimize the dye-to-protein
molar ratio. A high degree of
labeling can alter the protein's

solubility.

Quantitative Data Summary
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Parameter Recommended Condition Rationale
Balances amine reactivity
) (higher at high pH) and NHS
pH 8.0 - 9.0 (Optimal: 8.3) . )
ester stability (higher at low
pH).[3][4][5]
BUff Amine-free (e.g., PBS, Prevents competition for the
uffer
Bicarbonate, Borate) NHS ester.[1][7]
Sufficient for the reaction to
Temperature Room Temperature

proceed efficiently.[1][9]

Reaction Time

30 - 60 minutes

Generally sufficient for
completion of the reaction at
room temperature.[1] For some
specific protocols, longer
incubation (e.g., 18 hours)

might be suggested.[4]

Dye Solvent

Anhydrous DMSO or DMF

Ensures stability of the NHS
ester before addition to the

aqueous reaction buffer.[1][4]

Experimental Protocol: Protein Labeling with Atto

565 NHS Ester

This protocol provides a general guideline for labeling a protein with Atto 565 NHS ester.

Optimization may be required for specific proteins and applications.

Materials:

Atto 565 NHS ester

Protein to be labeled (in an amine-free buffer)

Anhydrous, amine-free DMSO or DMF

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
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e Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional) or 1 M Tris-HCI, pH 8.0
o Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

o Prepare the Protein Solution:

o Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.
[1][6] Ensure the protein solution is free of any amine-containing substances.[1]

» Prepare the Atto 565 NHS Ester Stock Solution:

o Immediately before starting the labeling reaction, dissolve the Atto 565 NHS ester in
anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]

e Perform the Labeling Reaction:

o While gently stirring, add the calculated amount of the Atto 565 NHS ester stock solution
to the protein solution. A starting point for the molar ratio of dye to protein is typically
between 5:1 and 15:1.[10][11]

o Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]
e Quench the Reaction (Optional but Recommended):

o To stop the reaction, add the Quenching Buffer to the reaction mixture. For example, add
Tris-HCI to a final concentration of 50-100 mM and incubate for 10-15 minutes.[11]

o Purify the Labeled Protein:

o Separate the labeled protein from the unreacted dye and byproducts using a gel filtration
column pre-equilibrated with an appropriate storage buffer (e.g., PBS).[4] The first colored
fraction to elute is the labeled protein conjugate.[5]

Workflow to Prevent Atto 565 NHS Ester Hydrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrolysis-during-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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